(6R-trans)-7-Amino-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid (6R-trans)-7-Amino-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid 7-Amino-3-(1,2,3-triazol-5-ylthiomethyl)-3-cephem-4-carboxylic Acid is the 2-(triazolylthio)methyl analogue of 7-Aminocephalosporanic Acid (A603415). 7-Amino-3-(1,2,3-triazol-5-ylthiomethyl)-3-cephem-4-carboxylic Acid is used in the preparation of triazole-based semi-synthetic cephalosporins.
Brand Name: Vulcanchem
CAS No.: 37539-03-0
VCID: VC21342381
InChI: InChI=1S/C10H11N5O3S2/c11-6-8(16)15-7(10(17)18)4(3-20-9(6)15)2-19-5-1-12-14-13-5/h1,6,9H,2-3,11H2,(H,17,18)(H,12,13,14)/t6-,9?/m1/s1
SMILES: C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NNN=C3
Molecular Formula: C10H11N5O3S2
Molecular Weight: 313.4 g/mol

(6R-trans)-7-Amino-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid

CAS No.: 37539-03-0

Cat. No.: VC21342381

Molecular Formula: C10H11N5O3S2

Molecular Weight: 313.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(6R-trans)-7-Amino-8-oxo-3-((1H-1,2,3-triazol-4-ylthio)methyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid - 37539-03-0

Description 7-Amino-3-(1,2,3-triazol-5-ylthiomethyl)-3-cephem-4-carboxylic Acid is the 2-(triazolylthio)methyl analogue of 7-Aminocephalosporanic Acid (A603415). 7-Amino-3-(1,2,3-triazol-5-ylthiomethyl)-3-cephem-4-carboxylic Acid is used in the preparation of triazole-based semi-synthetic cephalosporins.
CAS No. 37539-03-0
Molecular Formula C10H11N5O3S2
Molecular Weight 313.4 g/mol
IUPAC Name (7R)-7-amino-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C10H11N5O3S2/c11-6-8(16)15-7(10(17)18)4(3-20-9(6)15)2-19-5-1-12-14-13-5/h1,6,9H,2-3,11H2,(H,17,18)(H,12,13,14)/t6-,9?/m1/s1
Standard InChI Key MLOZJRLUNNFSGD-VJSCVCEBSA-N
Isomeric SMILES C1C(=C(N2C(S1)[C@@H](C2=O)N)C(=O)O)CSC3=NNN=C3
SMILES C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NNN=C3
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)N)C(=O)O)CSC3=NNN=C3

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator